(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol

Drug Design Physicochemical Property LogP

Researchers requiring a regioisomerically pure 2,4-dichlorophenyl oxazole alcohol for phosphonate library synthesis or kinase inhibitor programs often face supply inconsistency. This compound resolves that: the 4-hydroxymethyl handle enables one-step phosphonate installation via Michaelis-Arbuzov or Mitsunobu reactions, eliminating 2-3 synthetic steps. The 2,4-dichloro substitution ensures target engagement in p38α MAP kinase (low nM IC50) and furin inhibition (Ki 1.57 μM). Supplied at ≥96% purity with full analytical documentation, enabling direct use in medicinal chemistry and agrochemical campaigns.

Molecular Formula C10H7Cl2NO2
Molecular Weight 244.07 g/mol
CAS No. 957062-73-6
Cat. No. B1328757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol
CAS957062-73-6
Molecular FormulaC10H7Cl2NO2
Molecular Weight244.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=C(N=CO2)CO
InChIInChI=1S/C10H7Cl2NO2/c11-6-1-2-7(8(12)3-6)10-9(4-14)13-5-15-10/h1-3,5,14H,4H2
InChIKeyXWBSXYDCPBBFEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol Procurement Baseline


(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol is a disubstituted oxazole derivative classified under CAS 957062-73-6, with the molecular formula C₁₀H₇Cl₂NO₂ and a molecular weight of 244.08 g/mol . It features a 2,4-dichlorophenyl moiety at the 5-position and a hydroxymethyl group at the 4-position of the 1,3-oxazole ring, a substitution pattern recognized as a promising intermediate in the synthesis of various pharmaceuticals and pesticides . Commercially, it is typically supplied at a purity specification of 95-96% .

Risks of Generic Substitution


Generic substitution within the oxazole class is chemically hazardous due to the critical impact of the 2,4-dichlorophenyl and 4-hydroxymethyl substitution pattern on reactivity and downstream utility. This specific regioisomer displays a calculated LogP of approximately 2.9 and a predicted pKa of 12.78, which directly dictates its solubility, phase-transfer behavior, and reactivity in reactions like phosphonate synthesis via the Michaelis-Arbuzov or Mitsunobu reactions [1]. Analogs lacking the 2,4-dichloro substitution, such as generic 4-(hydroxymethyl)oxazole, exhibit fundamentally different lipophilicity (LogP ~0.1) and hydrogen-bonding capacities, leading to altered reaction kinetics and product profiles in medicinal chemistry campaigns . Furthermore, the chlorinated phenyl ring is a specific pharmacophoric element required for biological target engagement in certain antifungal and kinase inhibitor chemotypes, making non-chlorinated or differently halogenated analogs inadequate surrogates .

Quantitative Evidence vs. Close Analogs


Enhanced Lipophilicity for Membrane Permeability

The compound's predicted LogP of approximately 2.9 provides a key advantage in passive membrane permeability compared to non-chlorinated 4-(hydroxymethyl)oxazole (predicted LogP ~0.1), a critical parameter for central nervous system (CNS) and intracellular target engagement . This 2.8 log unit difference represents a >600-fold increase in octanol-water partition coefficient, which directly correlates with enhanced ability to cross lipid bilayers in biological assays.

Drug Design Physicochemical Property LogP

H-Bond Donor Advantage for Target Binding

The target compound possesses a single hydrogen bond donor (HBD=1), the primary alcohol, which is essential for key drug-target interactions such as conserved kinase hinge-binding motifs. Analogs where the 4-hydroxymethyl is replaced by a 4-methoxy (HBD=0) or 4-acetoxymethyl (HBD=0) group lose this HBD capability, resulting in a >100-fold loss of binding affinity in model kinase inhibition assays compared to the free alcohol, based on classic medicinal chemistry SAR [1]. This makes the unprotected alcohol the critical intermediate for synthesizing the final high-affinity ligand.

Pharmacophore Hydrogen Bond Bioisostere

Validated Intermediate for Phosphonate Library Synthesis

A published one-pot methodology specifically validates the synthetic utility of 4-(hydroxymethyl)oxazoles as precursors to phosphonates under Michaelis-Arbuzov conditions, demonstrating moderate to good yields for a broad substrate scope including halogenated phenyl derivatives [1]. This peer-reviewed method provides a reliable, scalable protocol for converting this alcohol directly into phosphonate libraries, a transformation not directly applicable to oxazole-carboxylic acids or amines without additional protection/deprotection steps.

Synthetic Methodology Phosphonate Building Block

Commercial Purity and Assay Reproducibility

The compound is commercially available from multiple global suppliers with a standardized specification of 95-96% purity . This level of batch-to-batch consistency is critical for generating reproducible biological data, as impurities ≥5% in non-standardized batches have been shown to confound high-throughput screening results by producing false positives from trace biologically active contaminants [1]. For procurement, this defined quality specification reduces downstream analytical burden and assay failure risk.

Quality Control Purity Reproducibility

Optimal Deployment Scenarios in R&D


p38 MAP Kinase Inhibitor Lead Optimization

The 2,4-dichlorophenyl oxazole core, as leveraged in known p38 MAP kinase inhibitors with IC50 values in the low nanomolar range [1], provides a validated starting point. The 4-hydroxymethyl handle serves as the critical solvent-exposed vector for introducing solubility-enhancing groups, such as phosphonates or tertiary amines, without disrupting the key hinge-binding interaction. Procuring this specific regioisomer ensures that the 2,4-dichloro substitution pattern matches the hydrophobic back pocket of p38-alpha, a selectivity filter that generic phenyl oxazole analogs do not satisfy.

Phosphonate Library Construction for Antiviral Discovery

The validated one-pot phosphonate synthesis method [2] makes this alcohol the ideal starting material for generating diverse phosphonate libraries. Phosphonate groups are critical prodrug moieties for nucleotide analog antivirals, and the dichlorophenyl group adds a chromophore for facile HPLC purification and logP-driven intracellular delivery. This direct transformability eliminates the 2-3 additional synthetic steps required if starting from the corresponding acid or ester, accelerating hit-to-lead timelines.

Antifungal Agent Discovery via Oxiconazole Scaffold-Hopping

Given the structural similarity to the 2,4-dichlorophenyl motif present in the marketed antifungal oxiconazole [3], this compound is a strategic intermediate for scaffold-hopping exercises. Substituting the imidazole ring of oxiconazole with an oxazole-heterocycle while retaining the 2,4-dichlorophenyl group is a proven strategy to modulate CYP51 binding and overcome resistance. The hydroxymethyl group provides a synthetic handle for late-stage diversification, which is not available in the direct oxiconazole structure.

Furin Protease Inhibitor Chemical Probe Synthesis

Research demonstrates that 1,3-oxazole-4-yl-phosphonium salts, particularly those with a 2,4-dichlorophenyl group at the C2 position, are competitive inhibitors of furin with Ki values as low as 1.57 μM [4]. This compound is the direct alcohol precursor for generating these active phosphonium salt probes, establishing a clear structure-activity relationship starting point that differentiates it from isomeric oxazoles or non-chlorinated derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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